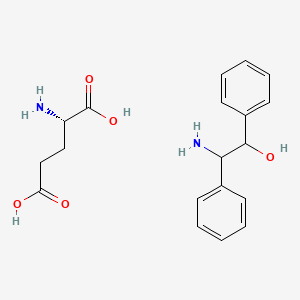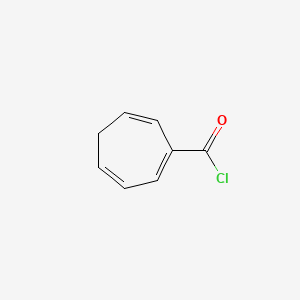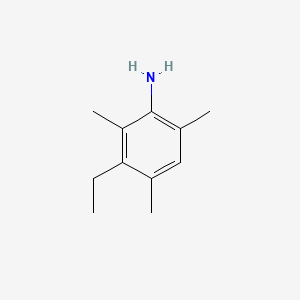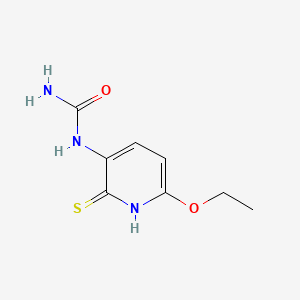
O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate is a chemical compound with a complex structure that includes a cyano group, an isoquinoline ring, and a carbothioic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate typically involves the reaction of isoquinoline derivatives with cyanoacetic acid and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The isoquinoline ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
- 1-Cyano-2,2-diphenyl-cyclopropanecarboxylic acid ethyl ester
- Ethyl 1-cyanocyclopropanecarboxylate
Comparison: O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate is unique due to its isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
19821-41-1 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.312 |
IUPAC Name |
O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate |
InChI |
InChI=1S/C13H12N2OS/c1-2-16-13(17)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
InChI Key |
YUSSRDGSWMBRJA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)N1C=CC2=CC=CC=C2C1C#N |
Synonyms |
1-Cyano-2(1H)-isoquinolinecarbothioic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene](/img/structure/B566370.png)
![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)

